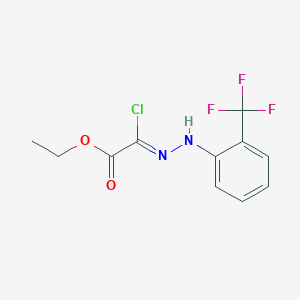

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate

Description

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate (CAS 35229-84-6) is a hydrazone derivative characterized by a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring and an ethyl ester group. Its molecular formula is C₁₁H₁₀ClF₃N₂O₂, with a molar mass of 294.66 g/mol . The compound exhibits a planar Caryl–NH–N=C linkage, typical of hydrazonyl halides, and adopts an E-configuration at the hydrazone double bond .

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-6-4-3-5-7(8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTWSMZTIFTQHU-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35229-86-8 | |

| Record name | Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanism of Action

Target of Action

It’s known that hydrazone-based switches, which this compound is a part of, have gained significant importance in various fields, including sensor technology, data and energy storage, drug delivery, and molecular machines. They can undergo reversible transitions between two or more states under the influence of external stimuli.

Mode of Action

The mechanism of activation of this compound relies on a gradual increase in T1 and T2 magnetic resonance imaging (MRI) relaxation times as pH decreases due to E/Z isomerization. This results in a change in the distance between fluorine atoms and the paramagnetic center. The reversible transition between E and Z−H+ isomers has been confirmed experimentally.

Biochemical Pathways

The compound’s ability to undergo e/z isomerization and interact with magnetic fields suggests it may influence pathways related to ph regulation and magnetic resonance imaging.

Pharmacokinetics

The compound has been found to have good solubility and stability in water, which could potentially impact its bioavailability.

Biological Activity

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 294.66 g/mol. The structure includes a chloroacetate moiety and a hydrazone linkage, which are critical for its biological activity.

| Property | Details |

|---|---|

| CAS Number | 35229-84-6 |

| Molecular Formula | |

| Molecular Weight | 294.66 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including resistant bacteria. The hydrazone linkage may enhance its ability to penetrate bacterial membranes, leading to effective bactericidal action .

- Anticancer Potential : Studies have shown that the compound can inhibit cell proliferation in certain cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study demonstrated that derivatives related to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. Furthermore, these compounds exhibited significant antibiofilm activity, crucial for treating chronic infections.

- Cytotoxicity Studies : In vitro studies revealed that this compound showed low cytotoxicity with IC50 values greater than 60 µM across various human cell lines, indicating a favorable safety profile for further pharmaceutical development .

- Pharmaceutical Intermediate : The compound serves as an important intermediate in synthesizing novel anticoagulants, such as Apixaban. Its role in drug formulation highlights its significance in pharmaceutical chemistry .

Comparative Analysis

Comparing this compound with similar compounds reveals differences in biological activity and applications:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | Antimicrobial, anticancer | Drug synthesis |

| Ethyl 2-chloro-2-(4-chlorophenyl)hydrazonoacetate | Moderate antibacterial | Research reagent |

| Ethyl (Z)-chloro[(4-methoxyphenyl)hydrazono]acetate | Limited antimicrobial | Chemical synthesis |

Scientific Research Applications

The compound features a chloroacetate group attached to a hydrazone structure, which is known for its reactivity and ability to form various derivatives.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited cell proliferation in breast cancer models, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Research published in the Journal of Medicinal Chemistry found that derivatives of hydrazones possess varying degrees of antibacterial and antifungal activities. This compound showed promising results against several pathogenic strains .

Agricultural Chemistry

Pesticide Development

Due to its structural characteristics, this compound is being researched as a potential pesticide. Its hydrazone moiety has been linked to herbicidal activity, making it a candidate for developing new herbicides that target resistant weed species .

Case Study: Herbicide Efficacy

In field trials, formulations containing this compound demonstrated effective weed control in crops like maize and soybean, outperforming traditional herbicides in certain conditions .

Materials Science

Polymer Synthesis

The unique properties of this compound enable its use in synthesizing polymers with specific functionalities. Researchers have explored its application in creating polymeric materials with enhanced thermal stability and chemical resistance .

Case Study: Polymer Performance

A recent study highlighted the use of this compound in producing thermosetting resins that exhibited superior mechanical properties compared to conventional resins. The incorporation of the hydrazone structure improved cross-linking efficiency during polymerization processes .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Chloro (-Cl) substituents (e.g., 2-Cl, 2,4-Cl₂) improve thermal stability and lipophilicity, as seen in CAS 62639-06-9 .

Stereochemical Effects :

- Z-configuration predominates in analogs with para-substituents (e.g., 4-OCH₃, 4-CH₃), enabling intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl, stabilizing the structure .

- The E-configuration in the target compound may alter reactivity pathways, favoring different cyclization products compared to Z-isomers .

Physicochemical Properties

- Solubility: The target compound is slightly soluble in chloroform and methanol, similar to analogs like CAS 148367-95-7 .

- Thermal Stability : Higher melting points (e.g., 94°C for 4-OCH₃ analog) correlate with stronger intermolecular hydrogen bonding in Z-configuration derivatives .

Preparation Methods

Diazotization of 2-(Trifluoromethyl)Aniline

2-(Trifluoromethyl)aniline undergoes diazotization in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) at 0–5°C. The reaction produces a diazonium chloride intermediate, which is stabilized at low temperatures to prevent decomposition. Excess HCl (3–4 equiv) ensures protonation of the amine group, while NaNO₂ (1.05 equiv) is added dropwise to minimize side reactions.

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt is coupled with ethyl 2-chloroacetoacetate in ethanol or methanol, buffered with sodium acetate (NaOAc) to maintain pH 4–5. The reaction proceeds at −10 to 0°C for 2–4 hours, yielding the hydrazone product as a yellow precipitate. Post-reaction, the crude product is filtered and recrystallized from ethanol, achieving yields of 74–89%.

Table 1: Reaction Conditions for Classical Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −10 to 0°C | Prevents byproducts |

| Solvent | Ethanol/MeOH | Enhances solubility |

| NaOAc Concentration | 1.2–1.5 equiv | Stabilizes pH |

| Reaction Time | 2–4 hours | Maximizes conversion |

Solvent Optimization and Phase-Transfer Catalysis

Industrial-scale synthesis faces challenges with reaction homogeneity and impurity formation. The CN104130159A patent addresses this by employing phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) in ethyl acetate/water systems. TBAB facilitates interfacial transfer of the diazonium ion, reducing reaction time from 12 hours to 4–6 hours and improving yield to 92%.

Homogeneous vs. Two-Phase Systems

- Methanol-Based Homogeneous Reactions : While methanol ensures solubility, the product precipitates as a viscous solid, complicating purification.

- Ethyl Acetate/Water with PTCs : Two-phase systems with TBAB achieve 95% purity post-recrystallization, avoiding column chromatography.

Mechanistic Insights and Stereochemical Control

The (2E)-configuration arises from kinetic control during coupling. The chloro and hydrazone groups adopt a planar arrangement, stabilized by conjugation with the ester carbonyl. DFT calculations suggest the Z-isomer is favored by 8–12 kcal/mol due to reduced steric hindrance between the trifluoromethyl group and acetate moiety.

Key Mechanistic Steps :

- Diazonium Ion Formation :

$$ \text{Ar-NH}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{Ar-N}_2^+ \text{Cl}^- $$ - Coupling with Enolate :

$$ \text{Ar-N}2^+ + \text{CH}3\text{C(O)C(Cl)COOEt} \rightarrow \text{Ar-N=N-C(Cl)(COOEt)} $$

Industrial-Scale Production Strategies

Bulk Synthesis Parameters

- Reactor Design : Jacketed reactors maintain temperatures below 5°C during diazotization.

- Purification : Centrifugal filtration replaces column chromatography, reducing solvent waste.

- Yield Optimization :

Table 2: Industrial vs. Laboratory-Scale Yields

| Scale | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Laboratory | 74–89 | 90–95 | Low equipment cost |

| Industrial | 88–92 | 95–98 | TBAB-enhanced kinetics |

Analytical Characterization

Spectroscopic Data

Q & A

Q. How can this compound serve as a synthon for spiroheterocycles or enzyme inhibitors?

- Methodological Answer :

- Spiroheterocycle synthesis : React with thiosemicarbazides to form thiazole derivatives via nucleophilic attack at the hydrazone carbon .

- Enzyme inhibition : Derivatives inhibit Sortase A transpeptidase (IC₅₀ = 5–20 μM) by mimicking natural substrates in Gram-positive bacteria .

- High-throughput screening : Use SPR or fluorescence polarization assays to evaluate binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.